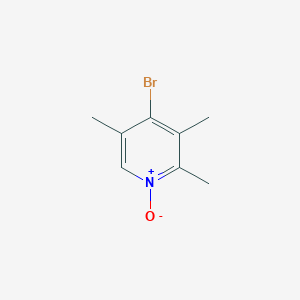
4-Bromo-2,3,5-trimethylpyridine 1-oxide
説明
4-Bromo-2,3,5-trimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H10BrNO . It is used in scientific research and has diverse applications in fields such as organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 4-Bromo-2,3,5-trimethylpyridine 1-oxide involves several steps. One method involves the reaction of 2,3,5-trimethylpyridine N-oxide with bromine and potassium carbonate in tetrachloromethane, followed by heating . Another method involves the reaction of 2,3,5-Trimethylpyridine-N-oxide with sodium bromide, sodium bromate, and concentrated sulfuric acid in water .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5-trimethylpyridine 1-oxide consists of a pyridine ring with three methyl groups and one bromine atom attached to it. The pyridine ring also carries an oxide group .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2,3,5-trimethylpyridine 1-oxide is 216.08 . Other physical and chemical properties such as boiling point, melting point, and solubility are not well-documented in the literature.科学的研究の応用
Application in Medicinal Chemistry
Field
Medicinal Chemistry
Summary of the Application
Bromo-substituted pyridines are used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction .
Methods of Application
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize a series of novel pyridine derivatives . This reaction is catalyzed by palladium .
Results or Outcomes
The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals . They also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Application in Organic Chemistry
Field
Organic Chemistry
Summary of the Application
Bromo-substituted coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Methods of Application
Chemical reactions of 3-(bromoacetyl)coumarins are used in the synthesis of various bioactive heterocyclic scaffolds .
Results or Outcomes
These scaffolds have been reported to have a wide range of applications in analytical chemistry, fluorescent sensors, and biological applications .
Application in Agrochemical and Pharmaceutical Industries
Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized from bromo-substituted pyridines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Methods of Application
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in the Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
Summary of the Application
Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are synthesized from bromo-substituted pyridines .
Methods of Application
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors is reported, starting from 2-fluoro-4-methylpyridine .
Results or Outcomes
The synthesized inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
特性
IUPAC Name |
4-bromo-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFVTIYKKOOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1Br)C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587477 | |
| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5-trimethylpyridine 1-oxide | |
CAS RN |
848694-11-1 | |
| Record name | 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


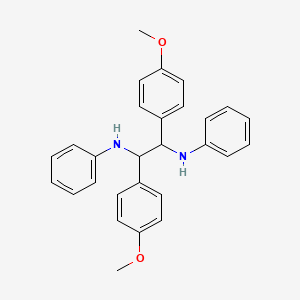
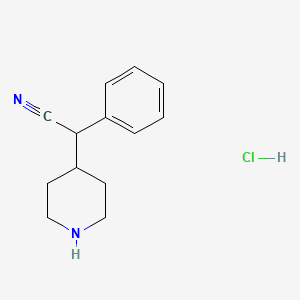
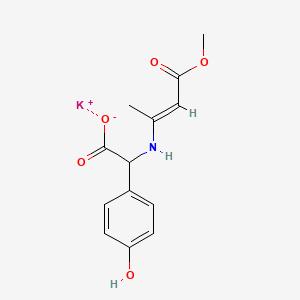
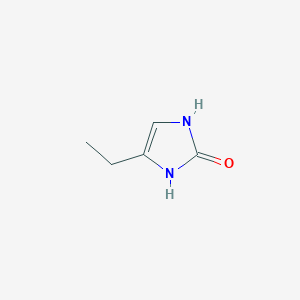
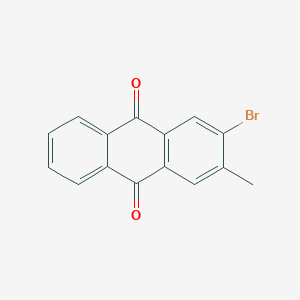
![N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B3057691.png)
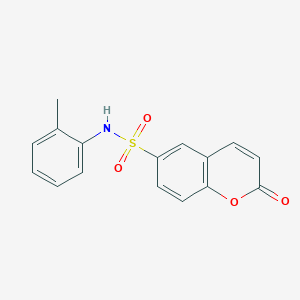
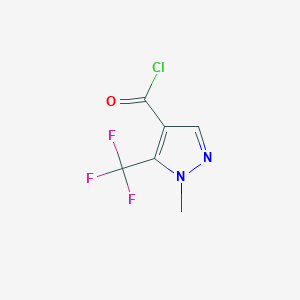
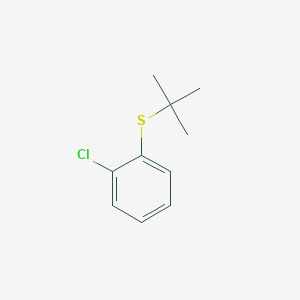
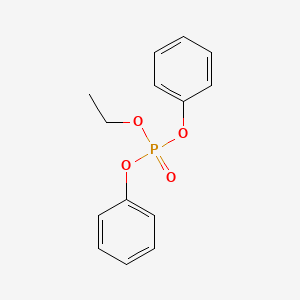

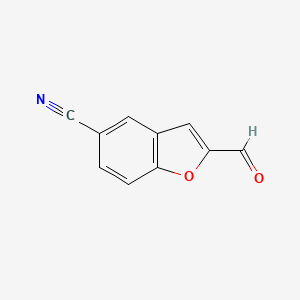
![Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate](/img/structure/B3057700.png)